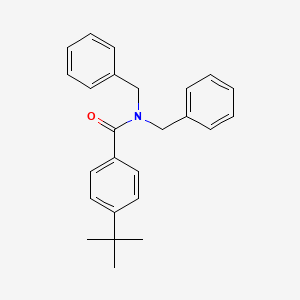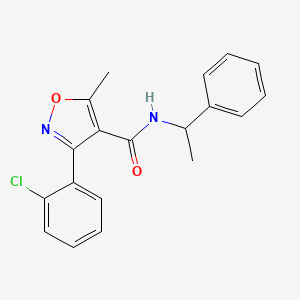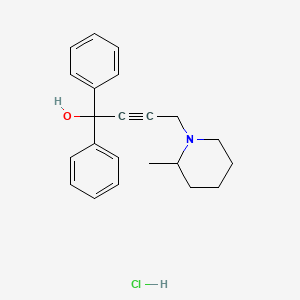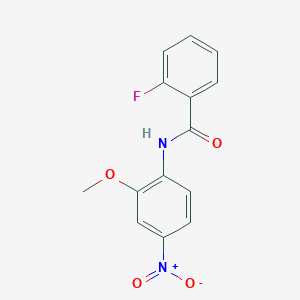![molecular formula C27H38N2O3 B5208096 (E)-N-(2-methoxyethyl)-3-(2-methoxyphenyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]prop-2-en-1-amine](/img/structure/B5208096.png)
(E)-N-(2-methoxyethyl)-3-(2-methoxyphenyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-methoxyethyl)-3-(2-methoxyphenyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]prop-2-en-1-amine is a complex organic compound with a unique structure that includes multiple methoxy groups, a piperidine ring, and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-methoxyethyl)-3-(2-methoxyphenyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]prop-2-en-1-amine typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenyl derivatives and piperidine. Key steps in the synthesis may involve:
Alkylation: Introduction of the methoxyethyl group.
Condensation: Formation of the propenyl group through a condensation reaction.
Coupling: Coupling of the piperidine ring with the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-methoxyethyl)-3-(2-methoxyphenyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The propenyl group can be reduced to form a saturated alkyl chain.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-N-(2-methoxyethyl)-3-(2-methoxyphenyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]prop-2-en-1-amine can be used as an intermediate for the synthesis of more complex molecules.
Biology and Medicine
This compound may have potential applications in medicinal chemistry as a scaffold for drug development. Its unique structure allows for modifications that can lead to the discovery of new therapeutic agents.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(2-methoxyethyl)-3-(2-methoxyphenyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]prop-2-en-1-amine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy groups and piperidine ring may play a role in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Indole derivatives: Compounds with similar structural features used in various chemical and biological applications.
Uniqueness
(E)-N-(2-methoxyethyl)-3-(2-methoxyphenyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]prop-2-en-1-amine is unique due to its combination of methoxy groups, piperidine ring, and propenyl group, which provide a versatile scaffold for further modifications and applications.
Properties
IUPAC Name |
(E)-N-(2-methoxyethyl)-3-(2-methoxyphenyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O3/c1-30-20-19-28(16-8-11-24-9-4-6-12-26(24)31-2)21-23-14-17-29(18-15-23)22-25-10-5-7-13-27(25)32-3/h4-13,23H,14-22H2,1-3H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZMSDQFQJFCIM-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC=CC1=CC=CC=C1OC)CC2CCN(CC2)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(C/C=C/C1=CC=CC=C1OC)CC2CCN(CC2)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Bromo-4-fluorophenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B5208027.png)


![Tetrahydrofuran-2-ylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5208070.png)
![N-(4-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5208071.png)
![3-(3-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5208075.png)
![1-chloro-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5208085.png)
![N-cyclopropyl-3-{[1-(2-hydroxy-4-methoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5208092.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B5208098.png)
![N-cyclopropyl-3-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5208110.png)
![(5E)-3-(NAPHTHALEN-1-YL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5208117.png)
![3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5208125.png)

